molecular formula C12H16Cl2N2O B5316141 1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea

1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea

Cat. No.: B5316141
M. Wt: 275.17 g/mol
InChI Key: FSGBFCFHPJFYBC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea is a urea derivative characterized by a 2,4-dichlorophenyl group attached to one nitrogen of the urea moiety and a pentan-3-yl group on the other. Its molecular formula is C₁₂H₁₆Cl₂N₂O, with a molecular weight of 275.17 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine atoms on the aromatic ring with the hydrophobic pentan-3-yl chain, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-9(4-2)15-12(17)16-11-6-5-8(13)7-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGBFCFHPJFYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea typically involves the reaction of 2,4-dichloroaniline with an appropriate isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. These processes often utilize advanced techniques such as microreactors to improve reaction efficiency and control. The use of continuous flow microreactors allows for precise control of reaction parameters, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives with Aryl/Substituted Aryl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Key Properties/Applications Reference
1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea C₁₂H₁₆Cl₂N₂O 275.17 R₁: 2,4-Dichlorophenyl; R₂: Pentan-3-yl Moderate lipophilicity; potential herbicidal activity
1-(2-Chloro-4,5-difluorophenyl)-3-dibenzofuran-3-ylurea C₁₉H₁₁ClF₂N₂O₂ 372.75 R₁: 2-Chloro-4,5-difluorophenyl; R₂: Dibenzofuran-3-yl High lipophilicity; kinase inhibition potential
1-(3,5-Dichlorophenyl)-3-phenylurea C₁₃H₁₀Cl₂N₂O 289.14 R₁: 3,5-Dichlorophenyl; R₂: Phenyl Plant growth regulation; low water solubility
1-(4-Acetylphenyl)-3-propan-2-ylurea C₁₂H₁₅N₂O₂ 225.26 R₁: 4-Acetylphenyl; R₂: Propan-2-yl Pharmaceutical intermediate; enhanced solubility

Key Findings from Comparative Studies

(a) Substituent Effects on Bioactivity

  • Chlorine Position: The 2,4-dichlorophenyl group in the target compound provides distinct electronic and steric effects compared to the 3,5-dichlorophenyl isomer ().
  • Alkyl vs. Aryl Chains : The pentan-3-yl group in the target compound contributes to moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the dibenzofuran group in ’s analog increases molecular weight and lipophilicity, favoring interactions with hydrophobic protein pockets .

(b) Physicochemical Properties

  • Solubility : The target compound’s solubility in polar solvents is higher than 1-(3,5-dichlorophenyl)-3-phenylurea () due to the flexible pentan-3-yl chain, which reduces crystallinity.
  • Stability: The 2,4-dichlorophenyl group enhances stability against metabolic degradation compared to non-halogenated analogs, as seen in pesticide metabolites ().

(c) Agricultural and Pharmaceutical Relevance

  • Herbicidal Potential: Structural similarities to dichlorophenyl-containing pesticides (e.g., chlorfenvinfos in ) suggest herbicidal activity via inhibition of acetolactate synthase (ALS) or other plant enzymes .

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